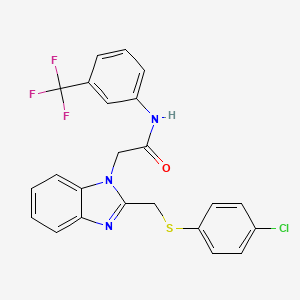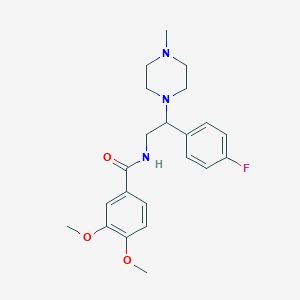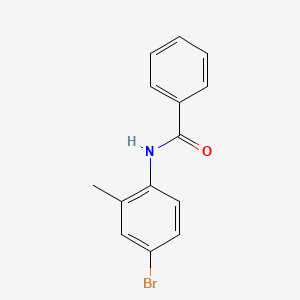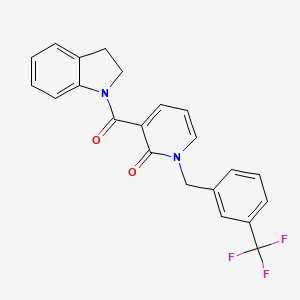![molecular formula C16H15NO B2409974 2-[2-(Propan-2-yl)phenoxy]benzonitrile CAS No. 1036528-69-4](/img/structure/B2409974.png)
2-[2-(Propan-2-yl)phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(Propan-2-yl)phenoxy]benzonitrile is a chemical compound with the CAS Number: 1036528-69-4 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 2-(2-isopropylphenoxy)benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,1-2H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Complex Formation and Chemical Reactions
- Research on phenoxyaluminium compounds, closely related to the structure of 2-[2-(Propan-2-yl)phenoxy]benzonitrile, has revealed their ability to form complexes with benzonitrile, demonstrating significant complexing abilities and stoichiometric complexities (Starowieyski, Pasynkiewicz, & Skowronska-Ptasinska, 1974).
Synthesis and Characterization of Derivatives
- Studies on novel peripherally tetra-substituted metallophthalocyanines, which include derivatives similar to this compound, have been conducted, focusing on their synthesis, spectroscopic characterization, and aggregation behaviors (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Electochemical and Sensing Properties
- Research on novel metallophthalocyanines with peripheral groups similar to this compound highlights their electrochemical properties, impedance spectroscopy, and potential applications in gas sensing (Gümrükçü et al., 2011).
Development of Novel Fluorescence Probes
- The synthesis of novel fluorescence probes, structurally related to this compound, for detecting reactive oxygen species in biological systems has been explored (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Spectroelectrochemical Investigation
- Studies on the synthesis and spectroelectrochemical properties of phthalocyanines, similar to this compound, focusing on their applicability in various fields of electrochemical technologies have been conducted (Aktaş Kamiloğlu et al., 2018).
Radiation-Induced Hydroxylation Studies
- Investigations into the radiation-induced hydroxylation of compounds like benzonitrile, which is structurally similar to this compound, have been carried out to understand their reactions in the presence of metal ions (Eberhardt, 1977).
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRJLRHWYJHQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)


![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)
